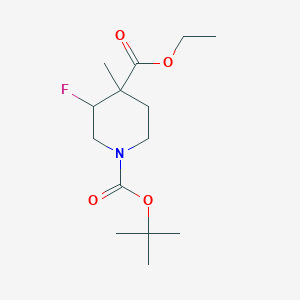

1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate

説明

1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl group at the 1-position, an ethyl ester at the 4-position, and substituents including fluorine and methyl groups at the 3- and 4-positions of the piperidine ring. This compound is structurally tailored to modulate steric, electronic, and pharmacokinetic properties, making it a versatile intermediate in medicinal chemistry and drug discovery.

特性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FNO4/c1-6-19-11(17)14(5)7-8-16(9-10(14)15)12(18)20-13(2,3)4/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITQMOAOUPYMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1F)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl, ethyl, fluoro, and methyl groups are introduced through various substitution reactions using reagents such as alkyl halides and fluorinating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

化学反応の分析

1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

科学的研究の応用

Pharmacological Potential

Research indicates that compounds similar to 1-tert-butyl 4-ethyl 3-fluoro-4-methylpiperidine derivatives exhibit promising pharmacological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, potentially providing therapeutic effects in treating depression.

- Analgesic Properties : There is evidence supporting the analgesic effects of certain piperidine derivatives, making them candidates for pain management therapies.

Case Studies

- Antidepressant Activity : A study published in a peer-reviewed journal demonstrated that a related piperidine compound exhibited significant serotonin receptor binding affinity, leading to increased serotonin levels in animal models .

- Pain Management : Another research project highlighted the analgesic properties of piperidine-based compounds in clinical trials for chronic pain conditions, showing effectiveness comparable to traditional opioids but with fewer side effects .

Polymer Chemistry

The unique structure of 1-tert-butyl 4-ethyl 3-fluoro-4-methylpiperidine allows it to be utilized as a building block in polymer synthesis:

- Thermoplastic Elastomers : The compound can be incorporated into thermoplastic elastomers to enhance flexibility and thermal stability.

Case Studies

作用機序

The mechanism of action of 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Piperidine Derivatives

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Reactivity The iodomethyl derivative (CAS 213013-98-0) exhibits superior reactivity in nucleophilic substitutions due to the iodine atom’s polarizability, enabling efficient cross-coupling (e.g., Suzuki-Miyaura in ) .

Electronic and Steric Modulation The trifluoromethyl group () increases lipophilicity (logP) by ~1.5 compared to the methyl group, enhancing blood-brain barrier penetration .

Synthetic Accessibility

- The 3-oxo derivative () is synthesized via Claisen-Schmidt condensation, while the iodomethyl variant () requires LDA-mediated deprotonation followed by iodomethane quench, yielding >95% under optimized conditions .

Biological Applications

- The chloroethyl analog () shows IC₅₀ = 12 µM against MDA-MB-231 cells, whereas fluorinated derivatives (e.g., 4-F in ) are prioritized for protease inhibition due to fluorine’s hydrogen-bonding mimicry .

- The target compound’s tert-butyl group likely extends half-life in vivo, as seen in PROTAC candidates () .

Safety and Stability

- Iodomethyl derivatives () are irritants (Xi hazard), requiring careful handling, while trifluoromethyl analogs () are more stable but require inert storage .

生物活性

1-tert-butyl 4-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate (CAS No. 1334416-25-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : C14H24FNO4

- Molar Mass : 289.34 g/mol

- Structure : The compound features a piperidine ring with tert-butyl and ethyl substituents, alongside a fluorine atom and two carboxylate groups.

Biological Activity Overview

Research indicates that compounds similar to 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate exhibit various biological activities, including:

- Enzyme Inhibition

- Antitumor Activity

- Neuropharmacological Effects

Table 1: Biological Activities of Related Compounds

Case Study 1: Antitumor Properties

A study focused on the antitumor effects of piperidine derivatives found that compounds structurally similar to 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of piperidine derivatives indicated that these compounds could modulate glutamate receptors, which play a critical role in synaptic transmission and plasticity. This modulation suggests potential therapeutic applications in neurodegenerative diseases.

The biological activity of 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate is hypothesized to involve:

- Interaction with Receptors : Binding to neurotransmitter receptors, particularly glutamate receptors.

- Enzyme Interaction : Inhibition of enzymes involved in metabolic pathways related to cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-butyl 4-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with piperidine derivatives. For example:

- Step 1: Use of lithium diisopropylamide (LDA) at low temperatures (-42°C to -40°C) to deprotonate the piperidine ring, followed by alkylation with diiodomethane to introduce substituents (e.g., iodomethyl groups) .

- Step 2: Fluorination or functionalization at the 3-position using electrophilic fluorinating agents.

- Protection/Deprotection: The tert-butyl and ethyl ester groups are introduced via carbamate protection (Boc) and esterification, respectively, to ensure regioselectivity .

- Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is standard for isolating intermediates .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | LDA, diiodomethane, THF, -42°C | 89% | |

| Boc Protection | Boc anhydride, DCM, RT | 85% |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazards: Harmful if inhaled, ingested, or in contact with skin .

- Protective Measures:

- Waste Disposal: Quench reactive intermediates (e.g., LDA) with isopropanol before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Temperature Control: Maintain strict低温 conditions (-40°C) during LDA-mediated deprotonation to avoid side reactions .

- Reagent Purity: Use anhydrous solvents (e.g., THF) and freshly distilled diiodomethane to prevent hydrolysis .

- Catalyst Screening: For fluorination, test alternatives to BF3·OEt2 (e.g., Selectfluor®) to improve regioselectivity .

- Scale-Up Strategies: Replace column chromatography with recrystallization for intermediates (e.g., using hexane/ethyl acetate) .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement (e.g., SHELXL) .

- 2D NMR: Employ HSQC and HMBC to assign quaternary carbons and confirm fluorine positioning .

- Comparative Analysis: Cross-reference with published analogs (e.g., 3-oxo or 3-hydroxy derivatives) to validate shifts .

Q. What challenges arise when introducing fluorine at the 3-position of the piperidine ring?

Methodological Answer:

- Steric Hindrance: The tert-butyl and ethyl ester groups may restrict access to the 3-position, requiring bulky electrophiles (e.g., N-fluoropyridinium salts) .

- Regioselectivity: Competing reactions (e.g., ring-opening) can occur; mitigate using low temperatures (-78°C) and slow reagent addition .

- Post-Fluorination Stability: Fluorinated intermediates may degrade under acidic conditions; stabilize via Boc protection .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。